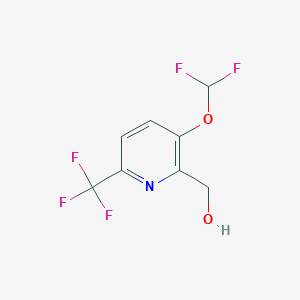

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol

Description

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) group at position 3, a trifluoromethyl (-CF₃) group at position 6, and a hydroxymethyl (-CH₂OH) substituent at position 2 on the pyridine ring. This compound is structurally distinct due to its trifluorinated substituents, which enhance its lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

[3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-2,7,15H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOBYKUVAYTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-nitropyridine with difluoromethoxy and trifluoromethyl reagents under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol serves as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it suitable for:

- Material Science : Development of advanced materials with enhanced stability and reactivity.

- Catalysis : Utilization in catalytic processes due to its ability to participate in various chemical reactions.

Biology

In biological research, the compound is valuable for studying the effects of fluorine-containing groups on biological activity. Its potential applications include:

- Fluorinated Biomolecules : Development of biomolecules that exhibit enhanced biological activity and stability.

- Mechanistic Studies : Understanding the interaction of fluorinated compounds with biological systems, particularly in enzyme inhibition.

Medicine

The compound shows promise in medicinal chemistry due to its ability to interact with specific molecular targets. Key applications include:

- Drug Development : It is a candidate for therapeutic applications targeting neurological and inflammatory diseases.

- Pharmacokinetics : Enhanced lipophilicity and stability may improve the pharmacokinetic properties of drug candidates.

Data Table: Summary of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Chemistry | Building block for complex compounds | Stability, reactivity |

| Biology | Study of biological effects | Fluorinated biomolecules |

| Medicine | Drug development candidate | Enhanced pharmacokinetics |

Case Study 1: Medicinal Chemistry

Research has shown that fluorinated pyridines can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that compounds similar to this compound can effectively target enzymes associated with inflammatory diseases, leading to potential therapeutic benefits.

Case Study 2: Material Science

In material science, derivatives of this compound have been employed in the development of coatings that exhibit superior chemical resistance and durability. The incorporation of trifluoromethyl groups has been linked to improved performance metrics in various applications.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine-containing groups. These interactions can mod

Biological Activity

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by multiple fluorine substituents, may enhance its pharmacokinetic properties and biological efficacy.

The compound's molecular formula is with a molecular weight of approximately 251.17 g/mol. The presence of difluoromethoxy and trifluoromethyl groups contributes to its lipophilicity and stability, which are crucial for biological activity.

Research indicates that compounds with similar structures often target specific biological pathways. For instance, fluorinated pyridines are known to inhibit various enzymes and receptors due to their ability to mimic or alter the binding affinity of natural substrates. The trifluoromethyl group can enhance the electron-withdrawing capacity, potentially increasing the compound's reactivity towards biological targets.

Antimicrobial Activity

Studies have shown that fluorinated pyridines exhibit significant antimicrobial properties. For example, similar compounds were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) in the low micromolar range (e.g., 0.22 μM) . This suggests that this compound may also possess potent antibacterial activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound 1 (related structure) | 0.22 | M. tuberculosis |

| Compound 2 (related structure) | 0.14 | M. tuberculosis |

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Research has indicated that fluorinated derivatives can exhibit varying degrees of cytotoxicity against human cell lines such as HepG2 and THP-1 macrophages . The introduction of fluorine atoms often enhances selectivity and reduces off-target effects.

Table 2: Cytotoxicity Profiles

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 1.5 | HepG2 |

| Compound B | 0.34 | THP-1 |

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their structural features. Modifications such as the position and number of fluorine substituents can significantly affect potency and selectivity against various biological targets . For instance, increasing fluorination generally leads to improved lipophilicity and enhanced interaction with target proteins.

Case Studies

In a recent study focusing on a series of fluorinated compounds, it was found that modifications to the pyridine ring could lead to substantial changes in antibacterial potency . These findings highlight the importance of systematic exploration of SAR in optimizing the biological activity of new drug candidates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The following table summarizes key structural analogs and their differences:

*Calculated based on molecular formula.

Key Observations:

- Positional Isomerism: The relocation of the hydroxymethyl group from position 2 to 3 (as in 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol) may influence solubility and hydrogen-bonding interactions .

- Complexity in Pyrrolidine Derivatives: Compounds like (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol introduce additional heterocyclic complexity, which may enhance selectivity but complicate synthesis .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in all analogs contributes to high logP values, favoring membrane permeability. The difluoromethoxy group in the target compound likely increases logP compared to methoxy-substituted analogs .

- Metabolic Stability: Fluorinated groups (e.g., -CF₃, -OCF₂H) resist oxidative degradation, a critical advantage over non-fluorinated pyridines in drug design .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for introducing difluoromethoxy and trifluoromethyl groups into pyridine derivatives?

- Methodology :

- Fluorination : Use fluorinating agents (e.g., KF in DMSO) on chlorinated pyridine precursors to introduce fluorine at the 6-position. For difluoromethoxy groups, nucleophilic substitution with difluoromethoxide (generated from ClCFOCH) under basic conditions is effective .

- Trifluoromethylation : Employ trifluoromethyl copper reagents or direct radical trifluoromethylation via photoredox catalysis to introduce CF groups. Ensure regioselectivity by controlling steric and electronic effects of the pyridine ring .

Q. How can researchers confirm the structural integrity of fluorinated pyridine derivatives during synthesis?

- Analytical Tools :

- Spectroscopy : Combine and NMR with NMR to resolve overlapping signals from fluorine substituents. FT-IR detects C-F stretches (1000–1300 cm) and hydroxyl groups (~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for polyfluorinated compounds prone to isotopic complexity .

Advanced Questions

Q. How can regioselectivity challenges in fluorine substitution reactions be addressed for pyridine scaffolds?

- Approach :

- Electronic Modulation : Electron-withdrawing groups (e.g., -CF) at the 6-position direct electrophilic substitution to the 3-position. Use DFT calculations to predict reactive sites .

- Protecting Groups : Temporarily protect the methanol group (-CHOH) as a silyl ether (e.g., TBS) to prevent undesired side reactions during fluorination .

- Case Study : In (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, the CF group enhances electrophilic substitution at the 3-position, enabling selective fluorination .

Q. How should researchers resolve contradictions in reported fluorination efficiencies across similar pyridine derivatives?

- Data Analysis Framework :

- Reaction Conditions : Compare solvent polarity (e.g., DMSO vs. THF) and temperature effects. Polar aprotic solvents stabilize transition states in SNAr reactions, improving yields .

- Catalytic Systems : Evaluate metal catalysts (e.g., CuI) for accelerating fluorination in sterically hindered positions. Contrast literature protocols with experimental reproducibility tests .

- Example : Discrepancies in fluorination yields between 6-chloro and 6-bromo analogs may arise from differences in leaving-group ability, requiring tailored reaction kinetics .

Q. What mechanistic insights explain the reactivity of trifluoromethoxy groups in nucleophilic substitution reactions?

- Mechanistic Study :

- Hydrogen Bonding : The -OCFH group participates in weak hydrogen bonding, altering reaction pathways. Use kinetic isotope effects (KIEs) to probe transition states .

- Comparative Reactivity : Trifluoromethoxy derivatives exhibit slower substitution rates than non-fluorinated analogs due to electron-withdrawing effects. Computational modeling (e.g., DFT) quantifies activation barriers .

Q. How do stability issues of fluorinated pyridines under acidic/basic conditions impact experimental design?

- Mitigation Strategies :

- pH Control : Avoid strong acids/bases to prevent defluorination. Use buffered conditions (pH 5–7) for reactions involving -OCFH or -CF groups .

- Stability Screening : Conduct accelerated stability studies (e.g., 40°C/75% RH for 48 hours) with HPLC monitoring to identify degradation products .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.